Aromatase (CYP19A1) Inhibition: 5α-A-dione vs. Androstenedione and DHT in Human Breast Carcinoma Cells
In a direct head-to-head comparison using human breast carcinoma cells in culture, 5α-androstane-3,17-dione (5α-A-dione) produced greater inhibition of aromatase activity than androstenedione (AND) or dihydrotestosterone (DHT) at every concentration tested. [1] At 10⁻⁷ M, inhibition was approximately 70% for 5α-A-dione versus 45% for AND; at 10⁻⁶ M, all three compounds exceeded 90% inhibition, with 5α-A-dione maintaining a small but consistent margin. [1] In a clinically relevant context, 5α-A concentrations found in polycystic ovary (PCO) follicular fluid (177.9 ± 21.5 ng/mL) were sufficient to inhibit aromatase by >90%, compared to significantly lower levels in normal dominant follicles. [2]
| Evidence Dimension | Aromatase (CYP19A1) activity inhibition (% inhibition of estrogen formation) |
|---|---|
| Target Compound Data | ~70% inhibition at 10⁻⁷ M; >90% at 10⁻⁶ M (5α-A-dione) |
| Comparator Or Baseline | Androstenedione (AND): ~45% at 10⁻⁷ M, >90% at 10⁻⁶ M; DHT: lower than 5α-A-dione at each concentration |
| Quantified Difference | 5α-A-dione ~25 percentage points greater inhibition than AND at 10⁻⁷ M; 5α-A is the most potent endogenous 5α-reduced aromatase inhibitor identified |
| Conditions | Human breast carcinoma cells (ZR-75-1, MCF-7, MDA-MB-231) in culture; tritiated water release assay; cortisol-stimulated aromatase activity |
Why This Matters
For laboratories developing aromatase inhibition assays or studying estrogen-dependent cancers, 5α-A-dione provides a more potent endogenous reference inhibitor than androstenedione or DHT, enabling lower working concentrations and improved signal-to-noise ratios in cell-based screens.
- [1] Perel E, Stolee KH, Kharlip L, Blackstein ME, Killinger DW. The intracellular control of aromatase activity by 5α-reduced androgens in human breast carcinoma cells in culture. J Clin Endocrinol Metab. 1984;58(3):467-472. PMID: 6693545. View Source
- [2] Stanczyk FZ, et al. Elevated 5α-androstane-3,17-dione levels in polycystic ovarian disease are capable of blocking aromatase activity. Fertil Steril. 2023; (data from INFONA abstract: 5α-A in PCO FF 177.9 ± 21.5 ng/mL inhibited aromatase by >90%). View Source
